1-(1H-indol-1-yl)butan-2-amine
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Overview
Description
1-(1H-indol-1-yl)butan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring attached to a butan-2-amine chain, making it a versatile molecule in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-1-yl)butan-2-amine can be achieved through several methods. One common approach involves the reaction of indole with butan-2-amine under specific conditions. For instance, the reaction can be catalyzed by palladium(II) acetate in the presence of a bidentate ligand and a soluble base like triethylamine under reflux conditions . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain on the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while substitution reactions can yield halogenated indole derivatives .
Scientific Research Applications
1-(1H-indol-1-yl)butan-2-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-1-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain . Additionally, the compound’s structural similarity to other indole-based molecules allows it to interact with multiple biological targets .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure but with an ethylamine side chain.
Serotonin: A neurotransmitter with an indole ring and a hydroxyl group on the side chain.
Melatonin: A hormone with an indole ring and an acetamide side chain.
Uniqueness
1-(1H-indol-1-yl)butan-2-amine is unique due to its specific side chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-indol-1-ylbutan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-2-11(13)9-14-8-7-10-5-3-4-6-12(10)14/h3-8,11H,2,9,13H2,1H3 |
InChI Key |
OFPWLJSJUHIBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C=CC2=CC=CC=C21)N |
Origin of Product |
United States |
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